Streptomycin 3''-phosphate

Description

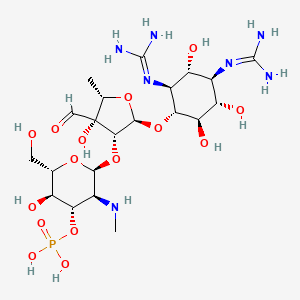

Structure

3D Structure

Properties

Molecular Formula |

C21H40N7O15P |

|---|---|

Molecular Weight |

661.6 g/mol |

IUPAC Name |

[(2S,3S,4S,5S,6S)-2-[(2R,3R,4R,5S)-2-[(1R,2S,3R,4R,5S,6R)-2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-4-yl] dihydrogen phosphate |

InChI |

InChI=1S/C21H40N7O15P/c1-5-21(35,4-30)16(42-17-9(26-2)15(43-44(36,37)38)10(31)6(3-29)40-17)18(39-5)41-14-8(28-20(24)25)11(32)7(27-19(22)23)12(33)13(14)34/h4-18,26,29,31-35H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)(H2,36,37,38)/t5-,6-,7+,8-,9-,10-,11+,12-,13+,14+,15-,16-,17-,18-,21+/m0/s1 |

InChI Key |

BFUAJTIVTIKBSB-GOUKQLAUSA-N |

SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)OP(=O)(O)O)NC)(C=O)O |

Isomeric SMILES |

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)OP(=O)(O)O)NC)(C=O)O |

Canonical SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)OP(=O)(O)O)NC)(C=O)O |

Origin of Product |

United States |

Enzymatic Formation and Biochemical Characteristics of Streptomycin 3 Phosphate

Streptomycin (B1217042) 3''-Kinase (EC 2.7.1.87) as the Primary Catalytic Agent

The principal enzyme responsible for the formation of Streptomycin 3''-phosphate is Streptomycin 3''-kinase. wikipedia.org This enzyme facilitates the transfer of a phosphate (B84403) group to the streptomycin molecule, a reaction that underpins a significant mechanism of bacterial resistance to this antibiotic. asm.org

Streptomycin 3''-kinase catalyzes a phosphoryl transfer reaction. wikipedia.org The reaction involves two primary substrates: Adenosine (B11128) Triphosphate (ATP) and streptomycin. wikipedia.orgqmul.ac.uk In this process, ATP serves as the phosphate donor, providing the energetic phosphoryl group that is transferred to the streptomycin molecule.

The enzymatic reaction yields two products: Adenosine Diphosphate (ADP) and this compound. wikipedia.orgqmul.ac.uk As ATP donates its terminal phosphate group, it is converted to ADP. wikipedia.org The primary product of interest, this compound, is the inactivated form of the antibiotic. asm.org The identity of the phosphorylated product has been confirmed through methods such as thin-layer chromatography of the ³²P-labeled streptomycin phosphate. nih.gov

Streptomycin 3''-kinase is classified under the Enzyme Commission (EC) number 2.7.1.87. wikipedia.orgqmul.ac.uk This classification places it within the family of transferases, specifically the phosphotransferases, which are enzymes that transfer phosphorus-containing groups. wikipedia.org The acceptor of the phosphate group in this reaction is an alcohol group on the streptomycin molecule. wikipedia.org

The systematic name for this enzyme class is ATP:streptomycin 3"-phosphotransferase. wikipedia.orgqmul.ac.uk It is also commonly referred to by other names, including streptomycin 3"-kinase (phosphorylating) and streptomycin 3"-phosphotransferase. wikipedia.orgqmul.ac.uk

Functional Enzymology of Streptomycin 3''-Kinase

The functional characteristics of Streptomycin 3''-kinase, including its substrate preferences and reaction kinetics, are crucial for a comprehensive understanding of its biological role and mechanism of action.

Streptomycin 3''-kinase exhibits a defined range of substrate specificity. While its primary substrate is streptomycin, the enzyme can also phosphorylate related compounds. Research has shown that it is also active with dihydrostreptomycin (B1670612), 3'-deoxydihydrostreptomycin, and their 6-phosphate derivatives. qmul.ac.ukexpasy.org This indicates that the enzyme can accommodate certain structural modifications of the streptomycin molecule. However, the specificity can be quite narrow in the broader context of aminoglycosides. For instance, other aminoglycoside 3'-phosphotransferases, such as APH(3')-Ie, show phosphorylation activity toward antibiotics like kanamycin and neomycin but exhibit no activity for streptomycin. frontiersin.org

The efficiency and rate of the reaction catalyzed by Streptomycin 3''-kinase can be described by key kinetic parameters. These include the Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum; the maximum reaction velocity (Vmax); and the turnover number (kcat), which represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

A spectrophotometric analysis was performed to determine the kinetic parameters for a novel streptomycin phosphotransferase, APH(3″)-Id, from Streptomyces rimosus. nih.gov The study determined the production of ADP by coupling it to the oxidation of NADH. nih.gov The findings from this kinetic analysis are detailed in the table below. nih.gov

| Parameter | Value | Unit |

| Km | 80.4 | µM |

| Vmax | 6.45 | µmol/min/mg |

| kcat | 1.73 | s⁻¹ |

| Data derived from the kinetic analysis of streptomycin phosphotransferase APH(3″)-Id. nih.gov |

Cofactor Requirements and Their Mechanistic Roles (e.g., Magnesium Ions)

The catalytic activity of streptomycin 3''-O-phosphotransferases, like other aminoglycoside phosphotransferases, is critically dependent on the presence of divalent metal cations, with magnesium ions (Mg²⁺) being the most physiologically relevant cofactor. Structural and mechanistic studies on homologous aminoglycoside kinases, such as APH(3')-IIIa, have elucidated a sophisticated role for these ions in the enzymatic reaction.

Typically, two Mg²⁺ ions are coordinated within the active site of the enzyme. These ions are crucial for the proper binding and orientation of the phosphate donor, adenosine triphosphate (ATP). One magnesium ion interacts with the β- and γ-phosphate groups of ATP, while the second magnesium ion coordinates with the γ-phosphate. This coordination neutralizes the negative charges on the phosphate chain, making the γ-phosphorus atom more susceptible to nucleophilic attack. Furthermore, the precise positioning of the ATP-Mg²⁺ complex by the enzyme's active site residues is essential for efficient phosphoryl transfer to the streptomycin substrate.

Detailed Mechanistic Insights into Phosphate Transfer

The enzymatic transfer of the γ-phosphate from ATP to the 3''-hydroxyl group of streptomycin proceeds through a dissociative, or substrate-assisted, mechanism. This model suggests that the reaction involves a metaphosphate-like transition state. In this process, the bond between the β- and γ-phosphates of ATP is broken before the new bond between the γ-phosphate and the hydroxyl group of streptomycin is fully formed.

The reaction is initiated by the binding of both ATP and streptomycin to the enzyme's active site. The enzyme then undergoes a conformational change, bringing the reactants into close proximity and in the correct orientation for catalysis. The active site architecture, including the coordinated magnesium ions, facilitates the departure of the γ-phosphate group from ADP, forming a highly reactive metaphosphate intermediate. This intermediate is then captured by the 3''-hydroxyl group of the N-methyl-L-glucosamine ring of streptomycin, completing the phosphoryl transfer and resulting in the formation of this compound and ADP.

Role of Specific Amino Acid Residues and Conserved Structural Motifs in Catalysis (e.g., Nucleotide Positioning Loop)

The catalytic efficiency of streptomycin 3''-O-phosphotransferases is dictated by the precise arrangement of amino acid residues within conserved structural motifs in the active site. One of the most critical of these is the Nucleotide Positioning Loop (NPL) . This flexible loop undergoes a significant conformational change upon ATP binding, closing down over the active site. This "lid-like" function serves to shield the reaction from the solvent and to correctly position the γ-phosphate of ATP for transfer.

Within the NPL and surrounding active site of homologous APH enzymes, several key residues have been identified:

A conserved serine residue within the NPL plays a crucial role in anchoring the β-phosphate of ATP through hydrogen bonding. This interaction is thought to facilitate the breaking of the β-γ phosphate bond.

An adjacent methionine residue's amide backbone is proposed to stabilize the metaphosphate-like transition state through hydrogen bonding.

A conserved aspartic acid residue acts as a catalytic base, although its primary role is now thought to be in the correct positioning of the aminoglycoside's hydroxyl group for the nucleophilic attack, rather than direct deprotonation.

Conserved lysine (B10760008) and glutamic acid residues are also vital for ATP binding and orientation within the active site.

The primary structure of the streptomycin-specific APH(3'') from Streptomyces griseus shows significant homology to the APH(3') family of enzymes, suggesting that these mechanistic details are largely applicable. nih.gov

Comparative Analysis with Other Aminoglycoside Phosphotransferases

Streptomycin 3''-O-phosphotransferases belong to the broader family of aminoglycoside phosphotransferases (APH), which are classified based on the position they phosphorylate on the aminoglycoside substrate. The primary classes include APH(3'), APH(3''), APH(6), APH(2''), APH(4), APH(7''), and APH(9). imrpress.com While they share a common catalytic function, these enzymes exhibit distinct substrate specificities.

Streptomycin is unique in that it can be inactivated by phosphorylation at two different positions by two distinct classes of APH enzymes:

APH(3'') : These enzymes, such as APH(3'')-Ia, specifically phosphorylate the 3''-hydroxyl group on the N-methyl-L-glucosamine ring of streptomycin. nih.govnih.govasm.org The APH(3'') enzyme from S. griseus does not efficiently phosphorylate other aminoglycosides like neomycin or kanamycin. nih.gov

APH(6) : This class of enzymes, including APH(6)-Id, phosphorylates the 6-hydroxyl group of the streptidine (B14820) ring of streptomycin. nih.govasm.org

The existence of two different phosphotransferase families capable of inactivating streptomycin highlights the evolutionary pressure on bacteria to develop robust resistance mechanisms. It has been suggested that the APH(6) enzymes are less efficient at inactivating streptomycin compared to other phosphotransferases, which may be why some bacteria possess both APH(6) and APH(3'') enzymes for effective resistance. asm.org

In contrast, other APH families have different substrate preferences. For instance, the APH(3') family, which is structurally and mechanistically similar to APH(3''), primarily acts on aminoglycosides like kanamycin and neomycin, but not streptomycin. frontiersin.org The APH(2'') family targets the 2''-hydroxyl group of aminoglycosides such as gentamicin (B1671437) and tobramycin. nih.govasm.orgnih.gov

Below are interactive tables summarizing the key characteristics and substrate profiles of different APH families.

Table 1: Comparison of Aminoglycoside Phosphotransferase (APH) Families

| Enzyme Family | Primary Substrate(s) | Site of Phosphorylation |

| APH(3'') | Streptomycin | 3''-OH of N-methyl-L-glucosamine |

| APH(6) | Streptomycin | 6-OH of streptidine |

| APH(3') | Kanamycin, Neomycin, Paromomycin | 3'-OH of the aminohexose ring |

| APH(2'') | Gentamicin, Tobramycin, Kanamycin | 2''-OH of the aminohexose ring |

Table 2: Substrate Specificity of Selected Aminoglycoside Phosphotransferases

| Enzyme | Substrate(s) | Non-Substrate(s) |

| APH(3'')-Ia | Streptomycin | Neomycin, Kanamycin |

| APH(6)-Id | Streptomycin | Kanamycin, Neomycin |

| APH(3')-Ie | Ribostamycin, Kanamycin, Neomycin, Paromomycin | Streptomycin, Gentamicin |

| APH(2'')-IVa | Kanamycin, Tobramycin, Gentamicin | Streptomycin, Neomycin |

Role of Streptomycin 3 Phosphate in Aminoglycoside Resistance Mechanisms

Molecular Mechanism of Streptomycin (B1217042) Inactivation through 3''-Phosphorylation

The inactivation of streptomycin through the formation of Streptomycin 3''-phosphate is a biochemical process catalyzed by a class of enzymes known as aminoglycoside phosphotransferases (APHs). nih.govresearchgate.net Specifically, the enzyme responsible for this modification is an aminoglycoside 3''-phosphotransferase, such as APH(3'')-Ia, which targets the hydroxyl group at the 3'' position of the N-methyl-L-glucosamine ring of the streptomycin molecule. nih.gov

The molecular mechanism involves the transfer of the gamma-phosphoryl group from a donor molecule, typically adenosine (B11128) triphosphate (ATP), directly to the 3''-hydroxyl group of streptomycin. nih.govnih.gov This reaction, known as O-phosphorylation, results in the formation of this compound. nih.gov Studies have shown that this is a direct transfer, where the hydroxyl group of the aminoglycoside attacks the terminal phosphate (B84403) of ATP. nih.gov By covalently adding a phosphate group, the enzyme fundamentally alters the chemical structure of the streptomycin antibiotic. nih.gov This modification is a common and clinically significant mechanism of resistance found in various bacteria. nih.gov

Impaired Ribosomal Binding and Attenuated Translational Inhibition due to Phosphorylation

Aminoglycoside antibiotics, including streptomycin, function by binding to the bacterial ribosome, specifically to the 16S rRNA within the 30S ribosomal subunit. nih.govcreative-diagnostics.com This binding disrupts protein synthesis by causing misreading of the mRNA codon, which ultimately leads to bacterial cell death. creative-diagnostics.comyoutube.com The streptomycin binding site is located in a critical region at the interface between the ribosomal subunits. nih.gov

The enzymatic phosphorylation of streptomycin at the 3'' position to form this compound is a highly effective resistance strategy because it prevents the antibiotic from binding to its ribosomal target. nih.govnih.gov The addition of the bulky and negatively charged phosphate group creates steric hindrance and unfavorable electrostatic interactions. wikipedia.org This structural change drastically reduces the affinity of the modified antibiotic for the ribosome. nih.govnih.gov Unable to bind to the ribosome, this compound cannot inhibit protein synthesis, thus allowing the bacteria to continue to grow and translate proteins even in the presence of the antibiotic. researchgate.netontosight.ai

Comparative Analysis with Alternative Aminoglycoside Modifying Enzymes

Phosphorylation is just one of three major classes of enzymatic modification that bacteria use to inactivate aminoglycoside antibiotics. The other two are adenylation and acetylation, carried out by adenylyltransferases and acetyltransferases, respectively. nih.gov

Aminoglycoside adenylyltransferases (AADs), also known as aminoglycoside nucleotidyltransferases (ANTs), catalyze the O-adenylation of aminoglycosides. nih.govnih.gov This reaction involves the transfer of an adenosine monophosphate (AMP) group from ATP to a hydroxyl group on the antibiotic. nih.gov For instance, the enzyme AadA can adenylate streptomycin at the 3''-hydroxyl position, the same site targeted by some phosphotransferases. nih.gov Similar to phosphorylation, this modification prevents the antibiotic from binding to its ribosomal target, leading to resistance. nih.gov

Aminoglycoside acetyltransferases (AACs) provide another route to resistance by catalyzing the N-acetylation of amino groups on the aminoglycoside molecule. nih.govacs.org These enzymes use acetyl coenzyme A (acetyl-CoA) as the acetyl group donor. ontosight.airesearchgate.net There are numerous types of AAC enzymes, which are classified based on the specific amino group they modify. nih.govacs.orgontosight.ai For example, the AAC(3) family of enzymes acetylates the 3-amino group of the deoxystreptamine ring present in many aminoglycosides like gentamicin (B1671437) and tobramycin. nih.govacs.org This acetylation also lowers the drug's affinity for the ribosome, thereby conferring resistance. ontosight.ai

| Enzyme Class | Cofactor | Chemical Group Transferred | Target Site on Aminoglycoside | Result |

| Phosphotransferases (APH) | ATP | Phosphate (PO₃²⁻) | Hydroxyl (-OH) group | Phosphorylation |

| Adenylyltransferases (AAD/ANT) | ATP | Adenosine Monophosphate (AMP) | Hydroxyl (-OH) group | Adenylation |

| Acetyltransferases (AAC) | Acetyl-CoA | Acetyl (CH₃CO) group | Amino (-NH₂) group | Acetylation |

Enzymatic Detoxification as a Bacterial Survival Strategy Against Aminoglycosides

The enzymatic modification of aminoglycosides is a powerful and widespread survival strategy for bacteria. nih.gov The genes encoding these modifying enzymes—phosphotransferases, adenylyltransferases, and acetyltransferases—are frequently located on mobile genetic elements such as plasmids, transposons, and integrons. nih.govnih.govmdpi.com This facilitates their transfer between different bacteria, contributing to the rapid spread of antibiotic resistance.

By chemically modifying the antibiotic, these enzymes effectively "detoxify" the compound, preventing it from reaching its intracellular target and exerting its bactericidal effect. nih.govnih.gov This inactivation is the most clinically important mechanism of resistance to aminoglycosides. acs.org The presence of these enzymes allows bacteria to survive and multiply in environments containing what would otherwise be lethal concentrations of these antibiotics, presenting a major challenge in the treatment of bacterial infections. nih.govresearchgate.net

Genetic and Evolutionary Aspects of Streptomycin 3 Phosphate Mediated Resistance

Identification and Characterization of Genetic Determinants Encoding Streptomycin (B1217042) 3''-Kinase (e.g., aphE, strA)

Resistance to streptomycin through phosphorylation is primarily mediated by aminoglycoside phosphotransferases (APHs). These enzymes inactivate the antibiotic by transferring a phosphate (B84403) group from ATP to the 3''-hydroxyl group of the N-methyl-L-glucosamine moiety of streptomycin. Two of the most well-characterized genes encoding streptomycin 3''-kinases are aphE and strA.

The aphE gene was initially identified in the streptomycin-producing organism Streptomyces griseus. ebi.ac.uk Its presence in the producer organism suggests a self-resistance mechanism to avoid suicide. The strA gene, often found alongside strB (encoding a streptomycin resistance protein B), is widely distributed among clinical and environmental bacteria. researchgate.netoup.comtsijournals.com The strA and strB genes are frequently located on mobile genetic elements, contributing to their broad dissemination. oup.comnih.gov While both enzymes phosphorylate streptomycin, they may exhibit different substrate specificities and kinetic properties.

| Gene | Enzyme | Function | Common Genetic Context |

| aphE | Aminoglycoside 3''-phosphotransferase | Inactivates streptomycin by phosphorylation. ebi.ac.uk | Found in streptomycin-producing organisms like Streptomyces griseus. ebi.ac.uknih.gov |

| strA | Streptomycin 3''-kinase | Inactivates streptomycin by phosphorylation. researchgate.nettsijournals.com | Often linked with strB on transposons (e.g., Tn5393) and plasmids. oup.comnih.gov |

Genomic Organization and Context of Aminoglycoside Phosphotransferase Genes in Bacterial Strains

The genes encoding streptomycin 3''-kinases are often found within specific genetic arrangements that facilitate their expression and transfer. In many pathogenic and commensal bacteria, the strA-strB gene pair is located on the transposon Tn5393 or its variants. oup.comnih.gov This transposon can be integrated into plasmids or the bacterial chromosome, leading to stable inheritance and potential for further mobilization.

For instance, in Acinetobacter baumannii, the strA and strB genes have been identified within a resistance island, often in conjunction with other antibiotic resistance genes and insertion sequences. researchgate.netfrontiersin.org This clustering of resistance determinants allows for the co-selection and spread of resistance to multiple antibiotics. Similarly, in Corynebacterium striatum, aminoglycoside resistance genes, including those for phosphotransferases, are found on plasmids and within the chromosome, often flanked by mobile elements. researchgate.net The genomic context of these genes is crucial for understanding their regulation and mobility.

Mechanisms of Dissemination of Resistance Genes

The widespread distribution of streptomycin resistance is largely due to the efficient dissemination of the encoding genes through various genetic mechanisms.

Horizontal Gene Transfer (HGT) and Its Contribution to Resistance Spread

Horizontal gene transfer (HGT) is a primary driver in the evolution and spread of antibiotic resistance. bioguardlabs.comlakeforest.edunews-medical.netlongdom.org This process allows for the rapid acquisition of resistance genes by bacteria that have not developed resistance through mutation. The transfer of genes like strA and aphE between different bacterial species, and even genera, has been well-documented. nih.gov Evidence suggests that HGT is a significant factor in the evolution of antibiotic resistance genes in streptomycetes, the producers of many antibiotics. nih.gov This transfer can occur through transformation, transduction, or conjugation. bioguardlabs.comnews-medical.net

Plasmid-Mediated Transfer of Resistance Determinants

Plasmids are key vectors in the horizontal transfer of antibiotic resistance genes. lakeforest.edunih.gov The strA-strB genes are frequently carried on broad-host-range plasmids, which can replicate in a wide variety of bacterial species. oup.com For example, the IncP-1β plasmid pB4, isolated from activated sludge, carries the strA-strB gene pair on the transposon Tn5393c. nih.gov The presence of these resistance genes on conjugative plasmids, which can mediate their own transfer between bacteria, greatly accelerates the spread of streptomycin resistance in both clinical and environmental settings. oup.comnih.gov

Evolutionary Trajectories and Phylogenetics of Aminoglycoside Phosphotransferase Genes

Phylogenetic analyses of aminoglycoside phosphotransferase genes have provided insights into their evolutionary origins and dissemination pathways. nih.govplos.orgresearchgate.netresearchgate.net Comparisons of the amino acid sequences of different APHs suggest a common evolutionary ancestor, likely originating from antibiotic-producing organisms like actinomycetes. nih.govpnas.org The presence of homologous phosphotransferase genes in both antibiotic-producing Streptomyces and pathogenic bacteria supports the hypothesis that these resistance genes were horizontally transferred from the producers to other bacteria. pnas.org

The phylogenetic trees of genes like strA often show a divergence that does not align with the phylogeny of the host bacteria, indicating that HGT has played a more significant role in their evolution than vertical descent. oup.com The evolutionary history of these genes is complex, involving both ancient origins and more recent events of transfer and diversification, often driven by the selective pressure of antibiotic use. nih.gov

Transcriptional Regulation and Environmental Influence on Resistance Gene Expression

The expression of streptomycin resistance genes is a regulated process, influenced by both internal cellular signals and external environmental factors. In some cases, the presence of the antibiotic itself can induce the expression of the resistance genes. For example, sub-inhibitory concentrations of antibiotics have been shown to increase mutation and recombination frequencies through the SOS response, potentially leading to higher levels of resistance. nih.gov

Environmental conditions can also play a significant role. Factors in the soil and water, such as the presence of other microbes and chemical compounds, can influence the expression and transfer of resistance genes. nih.gov For instance, high glucose concentrations have been shown to affect the transposition of insertion sequences into genes like rpsL, which can also confer streptomycin resistance. mdpi.com Furthermore, oxidative stress, such as that induced by hydrogen peroxide, can lead to mutations and gene rearrangements that result in increased streptomycin resistance. mdpi.com The interplay between transcriptional regulation and environmental cues is a critical area of research for understanding and potentially mitigating the spread of antibiotic resistance. nih.govnih.gov

Interactions of Streptomycin with the Ribosomal Apparatus and Functional Consequences

Streptomycin (B1217042) Binding Site Characterization on the 30S Ribosomal Subunit

Streptomycin specifically binds to a single, high-affinity site on the small 30S ribosomal subunit. nih.govubc.ca This binding pocket is a highly conserved region critical for the ribosome's decoding function and is formed by components of both the 16S ribosomal RNA (rRNA) and the ribosomal protein S12. nih.govasm.org

The binding of streptomycin is dominated by its interactions with the phosphate (B84403) backbone of the 16S rRNA. researchgate.net X-ray crystallography studies have revealed that streptomycin sits (B43327) in a pocket formed by several helices of the 16S rRNA, primarily helices 18, 27, and 44. nih.govresearchgate.net Hydrogen bonds and salt bridges form between the antibiotic and the backbone phosphates of specific rRNA residues. nih.gov These interactions anchor the drug molecule deep within the decoding center, near the A-site where codon-anticodon recognition occurs. nih.govnih.govnih.gov Key rRNA regions involved include the 530 loop in helix 18 and the 915 region. nih.govcapes.gov.br The interaction with the phosphate backbone is crucial for the stable binding of the drug. researchgate.net

Ribosomal protein S12, encoded by the rpsL gene, is a critical component of the streptomycin binding site. nih.govasm.org It is located at the interface of the ribosomal subunits and plays a role in controlling translational accuracy. asm.orgnih.gov While the primary contacts of streptomycin are with the 16S rRNA, S12 helps to shape the binding pocket and contributes to the binding affinity. nih.govnih.gov Specific amino acid residues within S12, such as lysine (B10760008) residues 42 and 87, can form additional hydrogen bonds with the bound streptomycin molecule. nih.gov Mutations in the rpsL gene that alter these or other key residues in protein S12 can significantly reduce the ribosome's affinity for streptomycin, leading to a streptomycin-resistant phenotype. nih.govpatsnap.com This highlights the integral role of S12 in both the binding of the antibiotic and the determination of susceptibility or resistance. nih.gov

| Component | Interacting Residues/Regions | Type of Interaction | Reference |

| 16S rRNA | Helix 1 (e.g., U14) | Hydrogen bonds, Salt bridges | nih.gov |

| Helix 18 (e.g., C526, G527) | Hydrogen bonds, Salt bridges | nih.govresearchgate.net | |

| Helix 27 (e.g., A914) | Hydrogen bonds, Salt bridges | nih.gov | |

| Helix 44 (e.g., C1490, G1491) | Hydrogen bonds, Salt bridges | nih.gov | |

| Ribosomal Protein S12 | Lysine 42, Lysine 87 | Hydrogen bonds | nih.govnih.gov |

Steric and Electrostatic Hindrance to Ribosomal Binding Conferred by 3''-Phosphorylation

A primary mechanism of bacterial resistance to streptomycin involves the enzymatic modification of the antibiotic. One such modification is phosphorylation at the 3''-hydroxyl group of the N-methyl-L-glucosamine ring, a reaction catalyzed by an aminoglycoside-3''-phosphotransferase [APH(3'')]. asm.org The addition of a bulky, negatively charged phosphate group at this position creates Streptomycin 3''-phosphate. asm.org This modification results in significant steric and electrostatic hindrance, which prevents the antibiotic from binding to its target site on the ribosome. asm.org The altered molecule can no longer fit properly into the binding pocket formed by the 16S rRNA and protein S12. Consequently, the inactivated this compound is unable to exert its inhibitory effects. asm.org

Mechanisms of Disruption of Codon-Anticodon Decoding and Translational Fidelity

By inducing conformational changes in the decoding center, streptomycin severely impairs the ribosome's ability to ensure translational fidelity. nih.govpatsnap.com The antibiotic distorts the geometry of the A-site, which normally ensures that only tRNAs with anticodons perfectly matching the mRNA codon are accepted. mdpi.com Streptomycin's presence stabilizes the binding of near-cognate tRNAs (tRNAs with a single mismatch in the codon-anticodon helix), increasing the rate at which they are incorporated. nih.govresearchgate.net This leads to a high frequency of misreading the mRNA template, resulting in the synthesis of aberrant, non-functional proteins containing incorrect amino acids. patsnap.combnl.gov This disruption of the decoding process is a primary cause of the bactericidal effects of streptomycin. vaia.com

Systemic Impact on Ribosomal Structure and Protein Synthesis Function Post-Phosphorylation

The enzymatic conversion of streptomycin to this compound effectively neutralizes the antibiotic's threat to the bacterial cell. asm.org Because this compound cannot bind to the ribosome, it fails to induce the conformational changes necessary to disrupt protein synthesis. asm.org As a result, the ribosome continues to function normally, maintaining the fidelity of codon-anticodon decoding and synthesizing correct proteins. This enzymatic inactivation is a highly effective resistance strategy, as it prevents the antibiotic from ever reaching its target. The systemic impact is the complete protection of the cell's protein synthesis machinery from the inhibitory action of streptomycin. asm.orgnih.gov

Streptomycin 3 Phosphate in Biosynthetic Pathways and Microbial Metabolism

Role as an Intermediate or Product in the Streptomycin (B1217042) Biosynthesis Pathway

Streptomycin 3''-phosphate is recognized as a phosphorylated intermediate in the complex biosynthetic pathway of streptomycin, an aminoglycoside antibiotic produced by the soil actinomycete Streptomyces griseus. uniprot.orgnih.gov The biosynthesis of streptomycin is a multi-step process involving the convergence of three distinct pathways that synthesize its constituent parts: streptidine (B14820), streptose (B1236354), and N-methyl-L-glucosamine, all of which are derived from D-glucose. nih.govgenome.jp

This compound, along with its isomer streptomycin-6-phosphate, represents the penultimate stage in this intricate assembly line. uniprot.orgexpasy.org These phosphorylated forms are the final molecules assembled before the terminal dephosphorylation step that yields the biologically active antibiotic. uniprot.org The existence of these phosphorylated intermediates is a critical feature of the pathway, ensuring the molecule is kept in an inactive state until its final maturation and transport.

Activity of Streptomycin-6-phosphate Phosphatase on this compound

The final step in streptomycin biosynthesis, the removal of the phosphate (B84403) group, is catalyzed by a specific phosphatase. uniprot.org This enzyme, known as streptomycin-6-phosphate phosphatase (EC 3.1.3.39), is encoded by the strK gene within the streptomycin biosynthetic gene cluster. uniprot.orgexpasy.org While its primary substrate is streptomycin-6-phosphate, this enzyme also exhibits activity on this compound. uniprot.orgexpasy.orgembl-heidelberg.de This phosphatase belongs to the family of hydrolases and is a metalloenzyme containing zinc and magnesium. expasy.orgwikipedia.org Its function is essential for converting the inactive phosphorylated precursor into the active streptomycin antibiotic. uniprot.org

The streptomycin-6-phosphate phosphatase (StrK) demonstrates a clear substrate preference, although it is not entirely exclusive. Research has shown that the enzyme specifically cleaves the phosphate group from both streptomycin-6-phosphate and streptomycin-3''-phosphate. uniprot.orgexpasy.org However, the rate of hydrolysis is significantly slower for streptomycin-3''-phosphate compared to streptomycin-6-phosphate. uniprot.orgexpasy.orgembl-heidelberg.de This differential activity indicates a higher specificity for the 6-phosphate isomer.

Enzyme preparations containing streptomycin-6-phosphate phosphatase have also been shown to possess phosphotransferase activity, capable of transferring phosphate from substrates like dihydrostreptomycin (B1670612) 6-phosphate to various aminocyclitol acceptors. researchgate.net This broader activity profile highlights its specialized role within the final steps of streptomycin synthesis. researchgate.netnih.gov

Table 1: Substrate Profile of Streptomycin-6-phosphate Phosphatase (StrK)

| Substrate | Relative Rate of Hydrolysis | Enzyme Source |

| Streptomycin-6-phosphate | Primary (Faster) | Streptomyces griseus uniprot.orgexpasy.org |

| Streptomycin-3''-phosphate | Secondary (Slower) | Streptomyces griseus uniprot.orgexpasy.orgembl-heidelberg.de |

The dephosphorylation of streptomycin phosphates by streptomycin-6-phosphate phosphatase is the critical final step for the biological activation of the antibiotic. uniprot.org The phosphorylated intermediates, including this compound, are biologically inactive. The presence of the negatively charged phosphate group prevents the molecule from binding effectively to its target, the 30S ribosomal subunit in bacteria. wikipedia.orgbnl.gov

By removing this phosphate group, the phosphatase enzyme finalizes the maturation of streptomycin, rendering it capable of inhibiting protein synthesis in target bacteria. uniprot.orgwikipedia.org This terminal modification is a common strategy in antibiotic biosynthesis, serving as a control mechanism to prevent the producing organism from self-intoxication and to ensure the antibiotic is in its most potent form upon completion.

Interplay with Inositol (B14025) Phosphate Metabolism Pathways

The biosynthesis of streptomycin is intricately linked with primary metabolic pathways, notably the inositol phosphate metabolism. genome.jpwikipedia.org The streptidine moiety of streptomycin is synthesized from myo-inositol, a key component of inositol phosphate pathways. genome.jp The enzyme inositol-3-phosphate synthase (EC 5.5.1.4), which catalyzes the conversion of D-glucose 6-phosphate to 1D-myo-inositol 3-phosphate, is a crucial link between these two pathways. genome.jpwikipedia.org

This enzyme's involvement signifies that the initial committed step for producing the streptidine ring of streptomycin directly taps (B36270) into the central carbon metabolism via the inositol phosphate pathway. wikipedia.orggenome.jp This connection highlights how secondary metabolite production is built upon and regulated by the fundamental metabolic framework of the cell. The availability of precursors from primary metabolism, such as those funneled through the inositol phosphate pathway, can therefore influence the rate and yield of streptomycin production. nih.govnih.gov

Table 2: Key Enzymes Linking Streptomycin and Inositol Phosphate Metabolism

| Enzyme | EC Number | Role in Streptomycin Biosynthesis | Role in Inositol Phosphate Metabolism |

| Inositol-3-phosphate synthase | 5.5.1.4 | Catalyzes the formation of a precursor for the streptidine moiety. genome.jpwikipedia.org | Catalyzes the first committed step in the production of inositol-containing compounds. wikipedia.org |

| Streptomycin-6-phosphate phosphatase | 3.1.3.39 | Catalyzes the final dephosphorylation of streptomycin phosphates to yield active streptomycin. uniprot.orguniprot.org | Shares homology with alkaline phosphatases involved in general phosphate metabolism. expasy.org |

Q & A

Q. How can systematic reviews synthesize heterogeneous data on streptomycin 3'-phosphate’s mutagenic effects across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.